molecular formula C17H15N3O3S B2879855 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886918-89-4

2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2879855
CAS No.: 886918-89-4
M. Wt: 341.39
InChI Key: WAICALLKCLAUAH-UHFFFAOYSA-N
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Description

2-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a benzamide moiety. The oxadiazole ring is substituted at the 5-position with a 4-(methylthio)phenyl group, while the benzamide group contains a 2-methoxy substituent. This structural framework is characteristic of bioactive compounds targeting enzymes or receptors, as the oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, and the methylthio/methoxy groups influence lipophilicity and electronic properties .

Properties

IUPAC Name

2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)15(21)18-17-20-19-16(23-17)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAICALLKCLAUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:

Key Observations:

Substituent Position and Electronic Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro (e.g., Compound 4415) and trifluoromethyl (HSGN-235) groups enhance antiviral and antibacterial activities by increasing electrophilicity and target binding .
  • Electron-Donating Groups (EDGs) : Methoxy groups (target compound, LMM5) improve solubility and may modulate enzyme interactions via hydrogen bonding .

Biological Activity Trends :

  • Antifungal Activity : Sulfamoyl-containing derivatives (LMM5, LMM11) exhibit potent activity against C. albicans due to thioredoxin reductase inhibition .
  • Antiviral Activity : Methylthio-substituted oxadiazoles (Compound 4415) show enhanced efficacy, likely due to thioether-mediated membrane permeability .
  • Enzyme Inhibition : Bromo and methylthio substituents () improve inhibition of Ca²⁺/calmodulin and carbonic anhydrase II (hCA II) via steric and hydrophobic interactions .

Synthetic and Analytical Methods :

  • The target compound’s synthesis likely follows routes similar to and , involving hydrazide intermediates cyclized with α-halogenated ketones or acyl chlorides. Characterization via NMR, IR, and MS is standard for confirming tautomeric forms and purity .

Biological Activity

2-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 302.35 g/mol. The structure features a benzamide moiety linked to an oxadiazole ring and a methylthio-substituted phenyl group.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored in various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a study evaluating the effects of oxadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain derivatives led to a significant decrease in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed. In vitro studies showed that derivatives with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A derivative with structural similarities was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that modifications in the structure can enhance antimicrobial efficacy.

The biological activity of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Compounds containing oxadiazole rings can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Similar compounds have been reported to activate apoptotic pathways through mitochondrial dysfunction.
  • Antioxidant Activity: The methoxy and methylthio groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)EffectReference
AnticancerMCF-7 (breast cancer)10Decreased viability
AntimicrobialStaphylococcus aureus12.5Inhibition
AntimicrobialEscherichia coli50Inhibition

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